

Application of 1-Aminocyclohexanecarboxylic Acid in Constrained Peptides: Application Notes and Protocols

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Compound of Interest

Compound Name: 1-Aminocyclohexanecarboxylic acid

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Introduction

1-Aminocyclohexanecarboxylic acid (Ac6c) is a cyclic, non-proteinogenic amino acid that serves as a crucial building block in the design of constrained peptides. Its incorporation into peptide sequences imparts significant conformational rigidity, influencing secondary structure and leading to enhanced biological activity, metabolic stability, and bioavailability. This document provides detailed application notes on the use of Ac6c in peptide-based drug design and comprehensive protocols for the synthesis and structural analysis of Ac6c-containing peptides.

The primary advantage of utilizing Ac6c lies in its ability to induce well-defined secondary structures, such as β -turns and γ -turns.[1] This conformational pre-organization can lead to a higher affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[2] Consequently, Ac6c has been successfully incorporated into a variety of bioactive peptides, including chemotactic agents and antimicrobial peptides, to improve their therapeutic potential.[3][4]

Application Notes

Enhancing Biological Activity through Conformational Constraint

The incorporation of Ac6c into peptide backbones can dramatically enhance biological activity. The rigid cyclohexane ring restricts the phi (ϕ) and psi (ψ) dihedral angles of the peptide backbone, promoting the formation of specific secondary structures.[5] This is particularly valuable in mimicking the bioactive conformation of a native peptide ligand, leading to improved receptor binding and signal transduction.

A notable example is the synthetic chemotactic peptide analog, For-Met-Ac6c-Phe-OMe. In this analog, Ac6c replaces a leucine residue. This substitution leads to a significant increase in potency. The Ac6c residue helps to stabilize a β -turn conformation, which is recognized by the neutrophil receptor, resulting in a 78-fold increase in activity compared to the parent peptide.[3]

Improving Metabolic Stability and Pharmacokinetic Properties

A major challenge in the development of peptide-based therapeutics is their susceptibility to proteolytic degradation. The unnatural structure of Ac6c can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[2] This enhanced stability, combined with improved conformational rigidity, can lead to better oral bioavailability and overall pharmacokinetic profiles. The use of non-natural amino acids like Ac6c is a key strategy in the design of peptidomimetics with drug-like properties.[6]

Applications in Antimicrobial Peptide Development

Ac6c has been incorporated into synthetic antimicrobial peptides (AMPs) to enhance their efficacy against drug-resistant bacteria. The constrained structure can optimize the amphipathic nature of the AMP, which is crucial for its interaction with and disruption of bacterial membranes. A synthetic AMP, Ac-GF(Ac6c)G(Ac6c)K(Ac6c)G(Ac6c)F(Ac6c)G(Ac6c)GK(Ac6c)KKKK-amide, has demonstrated in vitro inhibitory activity against a range of drug-resistant bacterial strains.[4]

Quantitative Data Presentation

The following table summarizes the biological activity of an Ac6c-containing chemotactic peptide compared to its parent peptide.

Peptide Sequence	Target	Assay	Activity (EC50)	Fold Change vs. Parent	Reference
For-Met-Leu-Phe-OH	Neutrophil Receptor	Lysozyme Release	$\sim 7.8 \times 10^{-9}$ M	1	[3]
For-Met-Ac6c-Phe-OMe	Neutrophil Receptor	Lysozyme Release	$\sim 1 \times 10^{-10}$ M	78x more active	[3]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Ac6c-Containing Peptides

This protocol outlines the manual synthesis of a peptide containing Ac6c using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

- Fmoc-Rink Amide MBHA resin
- Fmoc-protected amino acids
- Fmoc-**1-aminocyclohexanecarboxylic acid** (Fmoc-Ac6c-OH)
- Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane)

- Washing solvent: Methanol (MeOH)
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for 5 minutes.
 - Drain and repeat the treatment for 15 minutes.
 - Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
- Amino Acid Coupling (Standard Amino Acids):
 - Dissolve the Fmoc-amino acid (4 eq.) and HBTU (3.9 eq.) in DMF.
 - Add DIPEA (8 eq.) to the amino acid solution.
 - Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours.
 - Monitor the reaction completion using a Kaiser test.
 - Wash the resin as in step 2.
- Ac6c Coupling:
 - Due to the steric hindrance of Ac6c, a longer coupling time or a double coupling may be necessary.
 - Follow the same procedure as in step 3, but extend the coupling time to 4-6 hours or repeat the coupling step.
- Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
- Final Deprotection: After the final coupling, perform one last Fmoc deprotection (Step 2).

- Cleavage and Deprotection:
 - Wash the resin with DCM and dry under vacuum.
 - Treat the resin with the cleavage cocktail for 2-3 hours.
 - Filter the solution and precipitate the crude peptide in cold diethyl ether.
- Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Structural Analysis of Ac6c-Containing Peptides

Sample Preparation:

- Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixture) to a concentration of 1-5 mM.

Data Acquisition:

- Acquire a series of 1D and 2D NMR spectra (e.g., ¹H, COSY, TOCSY, NOESY/ROESY) on a high-field NMR spectrometer.
- For Ac6c-containing peptides, ROESY experiments are often more informative than NOESY for medium-sized peptides due to the molecular tumbling regime.

Data Analysis:

- Assign the proton resonances using COSY and TOCSY spectra. The cyclohexane protons of Ac6c will appear as a complex multiplet in the aliphatic region.
- Use NOESY/ROESY spectra to identify through-space proximities between protons. Key NOEs/ROEs involving the backbone protons of Ac6c and adjacent residues can confirm the presence of β- or γ-turns.[3]
- Measure ³J(HN,Hα) coupling constants to obtain information about the φ dihedral angle.

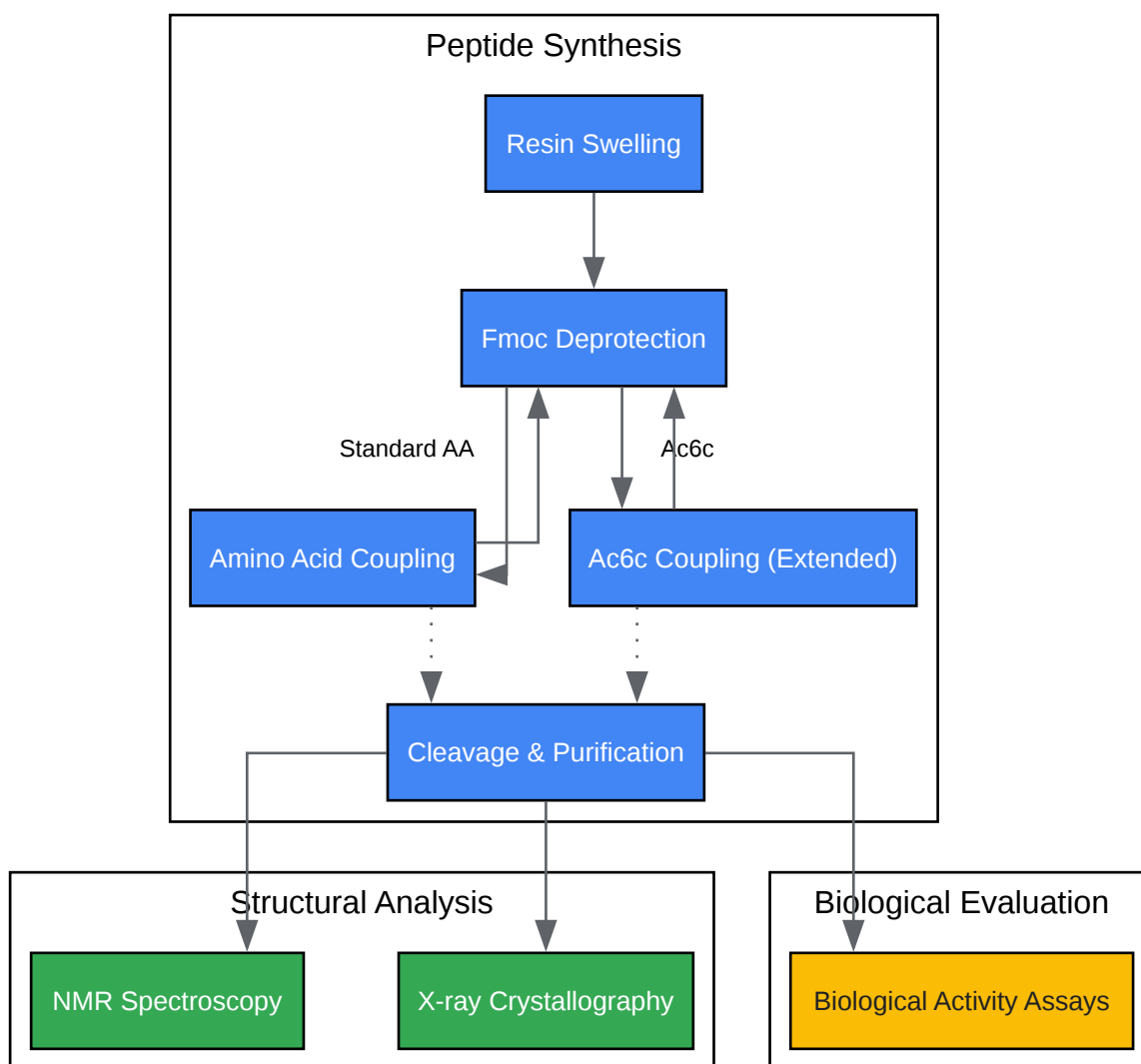
Crystallization:

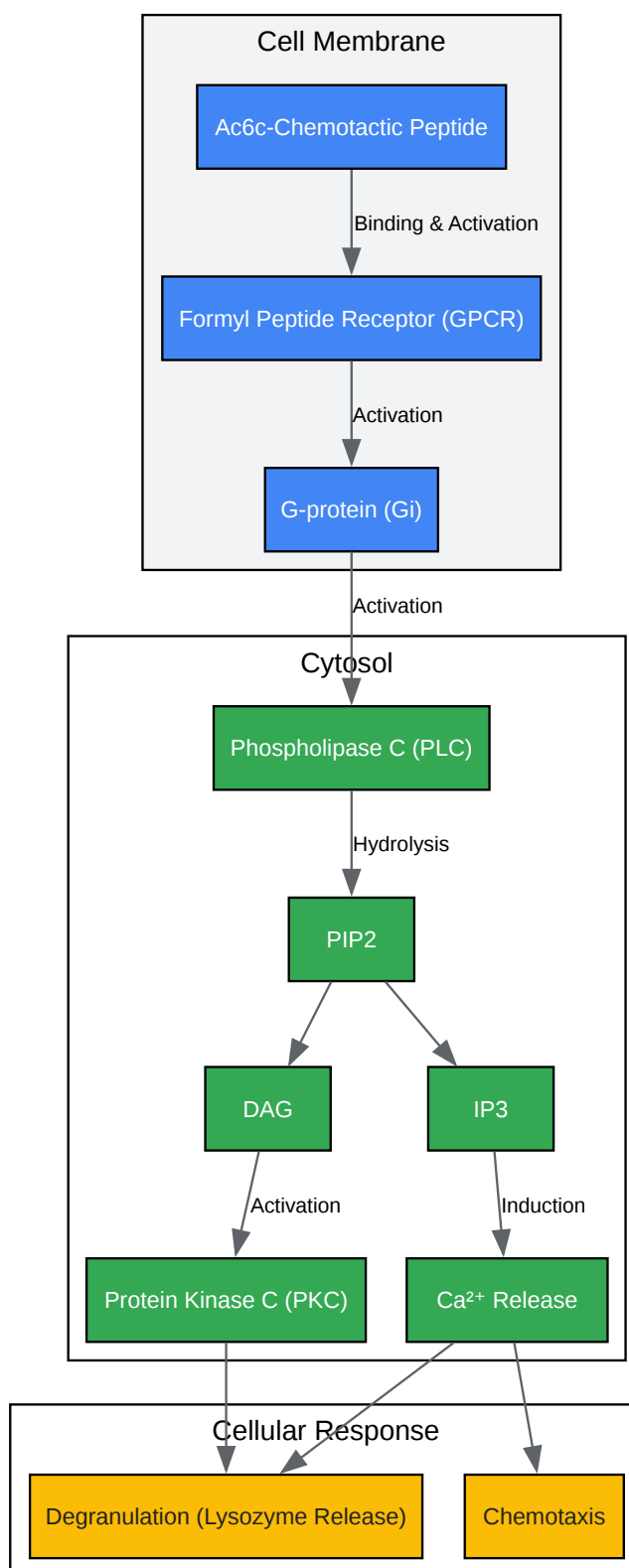
- Screen for crystallization conditions using commercially available kits and the hanging-drop or sitting-drop vapor diffusion method.
- Peptide concentration, precipitant type and concentration, pH, and temperature are critical parameters to optimize.
- Due to the conformational rigidity imparted by Ac6c, these peptides may crystallize more readily than their flexible counterparts.

Data Collection and Structure Determination:

- Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.
- Process the diffraction data and solve the crystal structure using standard crystallographic software.
- The resulting electron density map will reveal the precise conformation of the peptide backbone and the side chains, including the chair conformation of the Ac6c cyclohexane ring.^[5]

Visualizations





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